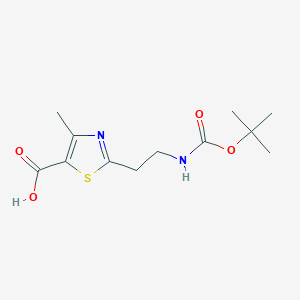
3-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential application in drug development. It is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
Research has shown the utility of related pyridine derivatives in organic synthesis, particularly in the synthesis of heterocyclic compounds. For instance, the reactivity of substituted pyridines has been explored for deprotonation and subsequent trapping with electrophiles, leading to the synthesis of 2,3-disubstituted pyridines (Bonnet et al., 2001). Similarly, the preparation of dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives through reactions of 3-aminopyridine demonstrates the versatility of pyridine derivatives in synthesizing a wide range of heterocyclic compounds (Hafiz et al., 2011).
Catalysis and Solar Energy Conversion
Pyridine derivatives have found significant applications in the field of catalysis and solar energy. A study on pyridine derivatives as additives in bromide/tribromide electrolyte for dye-sensitized solar cells (DSSCs) highlights their impact on improving energy conversion efficiency by enhancing the open circuit voltage and short circuit density (Bagheri et al., 2015). Additionally, ruthenium complexes containing pyridine rings have been synthesized for use in DSSCs, with modifications to the pyridine ligands leading to improved optical properties and device performance (Dragonetti et al., 2012).
Material Science and Polymer Chemistry
The synthesis of poly(1,4-phenylenevinylenes) containing carboxyl groups via ring-opening metathesis polymerization (ROMP) of dicarboxybarrelenes showcases the application of pyridine and related derivatives in material science, particularly in creating luminescent materials and polymers with enhanced solubility and photoluminescence properties (Wagaman & Grubbs, 1997).
Antiviral Research
Furthermore, certain pyridine derivatives have been evaluated for their antiviral activities, offering a pathway for the development of novel therapeutic agents. For instance, the synthesis and evaluation of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-ones and their derivatives have demonstrated promising antiviral activity against H5N1 avian influenza virus (Flefel et al., 2014).
Eigenschaften
IUPAC Name |
3-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3OS/c1-13(2,3)10-6-9(14(15,16)17)8(7-18)12(20-10)22-5-4-11(19)21/h6H,4-5H2,1-3H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTDIIQDDWECFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
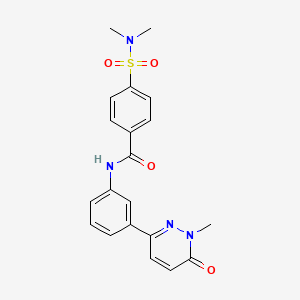
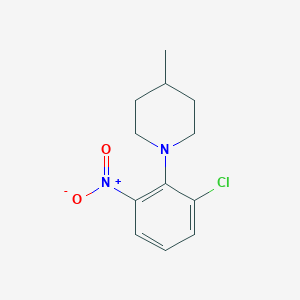


![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2863173.png)

![Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2863181.png)
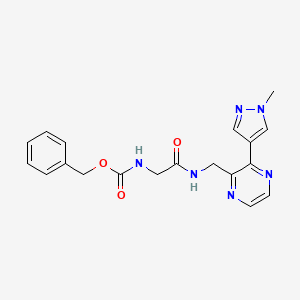

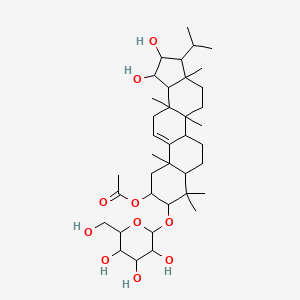
![3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2863187.png)
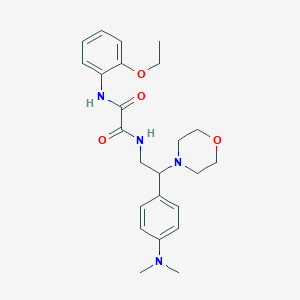
![1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2863189.png)
